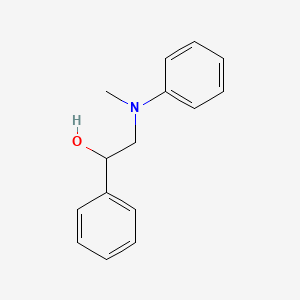![molecular formula C7H8N2O B14743697 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine CAS No. 255-85-6](/img/structure/B14743697.png)
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxadiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine typically involves cycloaddition reactions. One common method is the [2 + 4] cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method, however, is limited by the instability of N-acyldiazenes. An alternative approach involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by DMAP-catalyzed cycloaddition with allenoates .
Industrial Production Methods
the one-pot synthetic protocol mentioned above can be scaled up for gram-scale production, demonstrating its practicality for larger-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Substitution: It can participate in substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aerobic oxidation of acylhydrazides leads to the formation of N-acyldiazenes, which can then undergo cycloaddition to form this compound .
Wissenschaftliche Forschungsanwendungen
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,1-b][1,3,4]oxadiazine: Another heterocyclic compound with a similar fused ring system.
4H-Pyrido[1,2-a]pyrimidine: A compound with a pyridine and pyrimidine fused ring system.
Uniqueness
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the oxadiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
255-85-6 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4,6-dihydropyrido[1,2-c][1,3,5]oxadiazine |
InChI |
InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-8-7(9)3-1/h1-3,5H,4,6H2 |
InChI-Schlüssel |
JXIBWZNIZFYBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2N1COC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)










![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)

